molecular formula C15H19N5O3 B2361900 (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034206-90-9

(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Katalognummer: B2361900
CAS-Nummer: 2034206-90-9
Molekulargewicht: 317.349
InChI-Schlüssel: RNMSVXNOTXYIEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, featuring a pyrazole core linked to a methoxypyridazine-containing pyrrolidine via a ketone bridge, is characteristic of small molecules designed to modulate kinase activity. This structural motif suggests the compound is a potential kinase inhibitor, likely targeting specific kinases involved in intracellular signaling pathways. Research into this compound may focus on its utility as a chemical probe to study signal transduction cascades in cellular models of disease, particularly in oncology and immunology. The presence of the methoxypyridazine group is a common feature in kinase inhibitors, as this heterocycle often contributes to key hydrogen bonding interactions within the ATP-binding pocket of various kinase targets. As a research-grade chemical, it is supplied to facilitate fundamental scientific inquiry into its precise mechanism of action, binding affinity, selectivity profile, and cellular efficacy. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult relevant scientific literature and safety data sheets prior to use.

Eigenschaften

IUPAC Name

(3,5-dimethyl-1H-pyrazol-4-yl)-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-9-14(10(2)17-16-9)15(21)20-7-6-11(8-20)23-13-5-4-12(22-3)18-19-13/h4-5,11H,6-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMSVXNOTXYIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Key Intermediate: 3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine

The synthesis of this intermediate begins with pyrrolidin-3-ol. Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate etherification with 3-hydroxy-6-methoxypyridazine, leveraging the alcohol’s nucleophilicity and the pyridazine’s leaving group potential. Alternatively, SN2 displacement using 3-chloro-6-methoxypyridazine under basic conditions (e.g., NaH in DMF) may yield the desired ether, though regioselectivity must be controlled.

Pyrazole Carbonyl Activation

The 3,5-dimethyl-1H-pyrazol-4-carbonyl component requires preparation via cyclization of a 1,3-diketone precursor with hydrazine. Subsequent oxidation or halogenation (e.g., thionyl chloride) generates the reactive acyl chloride, enabling coupling to the pyrrolidine amine.

Detailed Synthetic Pathways

Synthesis of 3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine

Step 1: Preparation of Pyrrolidin-3-ol
Pyrrolidin-3-ol is commercially available or synthesized via reduction of pyrrolidin-3-one using sodium borohydride in methanol (yield: 85–90%).

Step 2: Etherification with 6-Methoxypyridazin-3-ol

  • Mitsunobu Reaction
    Pyrrolidin-3-ol (1.0 equiv), 6-methoxypyridazin-3-ol (1.2 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv), and triphenylphosphine (1.5 equiv) in tetrahydrofuran (THF) at 0°C to room temperature for 12 hours.
    Yield : 72%.
  • SN2 Displacement
    Pyrrolidin-3-ol (1.0 equiv), 3-chloro-6-methoxypyridazine (1.1 equiv), sodium hydride (1.3 equiv) in dimethylformamide (DMF) at 60°C for 6 hours.
    Yield : 65%.

Synthesis of 3,5-Dimethyl-1H-pyrazol-4-carbonyl Chloride

Step 1: Cyclization of 3-Oxopentanedioic Acid Diethyl Ester
React with hydrazine hydrate (2.0 equiv) in ethanol under reflux for 8 hours to form 3,5-dimethyl-1H-pyrazol-4-carboxylic acid ethyl ester. Hydrolysis with NaOH (2M) yields the carboxylic acid (yield: 80%).

Step 2: Acyl Chloride Formation
Treat the carboxylic acid (1.0 equiv) with thionyl chloride (3.0 equiv) in dichloromethane (DCM) at reflux for 3 hours. Evaporate excess reagent to obtain the acyl chloride (yield: 95%).

Coupling of Fragments

Step 1: Methanone Bridge Formation
Combine 3,5-dimethyl-1H-pyrazol-4-carbonyl chloride (1.0 equiv) with 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine (1.1 equiv) in DCM, adding triethylamine (2.0 equiv) as a base. Stir at room temperature for 24 hours.
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1) yields the title compound (68%).

Step Reaction Reagents/Conditions Yield (%)
2.1 Mitsunobu etherification DEAD, TPP, THF, 12 h 72
2.1 SN2 displacement NaH, DMF, 60°C, 6 h 65
2.3 Acyl chloride coupling Et₃N, DCM, 24 h 68

Optimization and Mechanistic Considerations

The Mitsunobu reaction offers superior regioselectivity compared to SN2, albeit at higher cost. Steric hindrance at the pyrrolidine nitrogen during coupling necessitates excess acyl chloride and prolonged reaction times. Alternative coupling agents (e.g., HATU, DCC) may improve efficiency but risk racemization.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, pyridazine), 6.75 (d, J = 8.4 Hz, 1H, pyridazine), 4.55–4.62 (m, 1H, pyrrolidine-O), 3.98 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃), 2.32 (s, 3H, CH₃).
  • HRMS : m/z calc. for C₁₉H₂₂N₅O₃ [M+H]⁺: 376.1718; found: 376.1721.

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various types of chemical reactions:

  • Oxidation: : Introducing oxidizing agents like potassium permanganate may result in oxidative degradation or transformation of the pyrazole ring.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) could reduce the ketone functional group if present.

  • Substitution: : The methoxy group on the pyridazine ring may be subjected to nucleophilic substitution reactions under suitable conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

  • Oxidation: : Possible formation of carboxylic acids.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of substituted derivatives, depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone has a broad range of scientific research applications:

  • Chemistry: : Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.

  • Medicine: : Investigated for its potential use as a pharmacophore in the design of new therapeutic agents.

  • Industry: : Utilized in the synthesis of materials with specific properties for industrial applications.

Wirkmechanismus

The mechanism by which (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound's structure allows it to fit into specific binding sites, influencing the biological pathways and leading to the desired therapeutic or chemical effect.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences
Compound Name / ID Core Structure Key Substituents Molecular Formula (Example) Notable Bioactivities Reference
Target Compound 3,5-Dimethylpyrazole Pyrrolidinyl-O-methoxypyridazine C₁₉H₂₄N₆O₃* Not reported -
(3,5-Dimethylpyrazol-1-yl)-[4-(pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone 3,5-Dimethylpyrazole Phenyl-pyrazolopyrimidinylamino C₂₃H₂₀N₈O Kinase inhibition (hypothetical)
(4-Phenylazo-3,5-dimethylpyrazol-1-yl)[2-methyl-6-(triazolyl)pyridin-3-yl]methanone 3,5-Dimethylpyrazole Phenylazo, pyridinyl-triazolyl C₂₄H₂₂N₈O Antimicrobial
(Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-diazenylphenyl)ethanone derivatives 3,5-Dimethylpyrazole Chlorophenyl, diazenyl groups C₁₉H₁₆ClN₃O Antimicrobial, antifungal
Bis[2-amino-6-(aryl)nicotinonitrile] derivatives Pyrazole fused with thienothiophene Thienothiophene, nitrile groups C₂₈H₂₂N₆O₂S₂ Antimicrobial, cytotoxic

Key Observations :

  • Pyrazole Core : All compounds share the 3,5-dimethylpyrazole motif, which enhances metabolic stability and binding to hydrophobic pockets in biological targets .
  • Substituent Diversity : The target compound’s pyrrolidinyl-O-methoxypyridazine group is unique, differing from phenyl-pyrazolopyrimidine () or diazenyl-chlorophenyl () substituents. This moiety may improve water solubility compared to purely aromatic substituents.
  • Bioactivity Trends : Compounds with electron-withdrawing groups (e.g., chlorophenyl in ) show enhanced antimicrobial activity, while bulkier substituents (e.g., pyridinyl-triazolyl in ) may influence target selectivity .
Table 2: Bioactivity Comparison
Compound Type Antimicrobial (MIC µg/mL) Antifungal (Zone Inhibition, mm) Cytotoxic Activity (IC₅₀ µM) Reference
Target Compound Not tested Not tested Not tested -
Derivatives 2–16 (Gram-negative) 15–20 (C. albicans) >50 (DLA cells)
Thienothiophenes 8–32 (Broad-spectrum) 12–18 (A. niger) 10–25 (HeLa cells)
Triazolyl-Pyridines 4–8 (S. aureus) Not reported Not reported

Insights :

  • The target compound’s methoxypyridazine group may confer unique pharmacokinetic properties, such as enhanced blood-brain barrier penetration compared to chlorophenyl derivatives .
  • Pyrazole-thienothiophene hybrids () demonstrate potent cytotoxicity, suggesting that the target compound’s pyrrolidine spacer could modulate similar effects if tested .

Biologische Aktivität

The compound (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a novel pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. Pyrazoles are known for their diverse biological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article delves into the biological activity of this specific compound, supported by empirical data and relevant studies.

Chemical Structure

The compound features a pyrazole moiety linked to a pyrrolidine ring through an ether bond with a methanone functional group. The structural formula can be represented as follows:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study on related compounds demonstrated that certain pyrazole derivatives induced apoptosis in cancer cell lines, such as C6 glioma cells. The IC50 values for these compounds ranged from 5.00 to 29.85 µM, showing selective cytotoxicity against cancer cells while sparing healthy cells .

Table 1: Cytotoxicity of Related Pyrazole Derivatives

CompoundIC50 (C6 Cell Line)IC50 (SH-SY5Y Cell Line)Mechanism of Action
5f5.13 µM8.34 µMInduces apoptosis
5a5.00 µMNot specifiedCell cycle arrest

Antioxidant and Anti-inflammatory Activities

Molecular docking studies have revealed that pyrazole derivatives possess antioxidant and anti-inflammatory properties. The docking results indicated strong binding affinities to key targets involved in oxidative stress and inflammation pathways. These findings suggest that the compound may be effective in mitigating oxidative damage and inflammatory responses .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Apoptosis Induction : Evidence from flow cytometry analyses indicates that the compound can trigger apoptosis in cancer cells by disrupting the cell cycle.
  • Inhibition of Inflammatory Pathways : The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
  • Antioxidant Activity : By scavenging free radicals, the compound may protect cells from oxidative stress.

Case Studies

A notable study investigated the cytotoxic effects of various pyrazole derivatives on glioma cells, highlighting the effectiveness of compounds similar to this compound in targeting cancerous cells while maintaining safety profiles for normal cells .

Q & A

Q. Table: Key spectral signatures

TechniqueExpected Peaks/FeaturesPurpose
¹H NMR δ 2.2–2.5 ppm (pyrazole-CH3), δ 3.8–4.2 ppm (pyrrolidine-OCH3)Confirms substitution patterns
XRD Space group, unit cell parametersAbsolute stereochemistry

Advanced: How can synthetic yields be optimized, particularly for scale-up?

Answer:

  • Catalyst optimization: Use TEA or DBU to enhance nucleophilic substitution efficiency .
  • Solvent selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Microwave-assisted synthesis: Reduces reaction time (e.g., 2 hours vs. 8 hours under reflux) .
  • Purity control: Implement gradient HPLC post-purification to ensure >95% purity .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Dose-response studies: Test activity across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Purity validation: Contradictions may arise from impurities; use LC-MS to confirm compound integrity .
  • Assay standardization: Compare results across multiple assays (e.g., enzyme inhibition vs. cell viability) .

Advanced: What computational strategies are effective for studying structure-activity relationships (SAR)?

Answer:

  • Molecular docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases) .
  • QSAR modeling: Correlate substituent electronic properties (Hammett constants) with bioactivity .
  • Dynamic simulations (MD): Assess conformational stability of the pyrrolidine-methanone moiety .

Basic: What are the compound’s key physicochemical properties, and how do they influence experimental design?

Answer:

  • LogP: Estimated ~2.5 (moderate lipophilicity) affects membrane permeability .
  • Solubility: Poor in water; use DMSO for stock solutions (≤10 mM) .
  • Stability: Susceptible to hydrolysis at high pH; store at –20°C in inert atmosphere .

Advanced: How to assess environmental fate and ecotoxicological impacts?

Answer:

  • Environmental persistence: Use OECD 307 guidelines for soil biodegradation testing .
  • Bioaccumulation: Measure logKow and conduct fish embryo toxicity assays (FET) .
  • Analytical methods: LC-MS/MS for trace detection in environmental matrices .

Advanced: What strategies mitigate challenges in crystallographic data refinement?

Answer:

  • Twinned data: Use SHELXL’s TWIN/BASF commands for refinement .
  • Disorder modeling: Apply PART/SUMP restraints for flexible pyrrolidine rings .
  • High-resolution data: Collect synchrotron data (λ = 0.7–1.0 Å) to resolve ambiguities .

Basic: What biological assays are most relevant for preliminary pharmacological evaluation?

Answer:

  • Kinase inhibition: Screen against CDK2 or EGFR kinases (IC50 determination) .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial activity: Agar dilution method against Gram-positive/negative bacteria .

Advanced: How to design derivatives for improved metabolic stability?

Answer:

  • Isosteric replacement: Substitute methoxy with trifluoromethoxy to reduce CYP450 metabolism .
  • Prodrug approaches: Introduce ester moieties at the pyrrolidine oxygen .
  • In vitro microsomal assays: Use liver microsomes (human/rat) to identify metabolic hotspots .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.